molecular formula C21H22N2O2S B2907435 2-(Benzo[d]isoxazol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705353-08-7

2-(Benzo[d]isoxazol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2907435
CAS RN: 1705353-08-7
M. Wt: 366.48
InChI Key: LOCCKMXYHFQCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(Benzo[d]isoxazol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone” is a complex organic molecule. It contains several functional groups including a benzo[d]isoxazole ring, a thiazepane ring, and a ketone group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the ketone could undergo reactions like nucleophilic addition, and the isoxazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. These properties can influence how the compound is handled, stored, and used .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling any chemical compound .

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-15-6-2-3-7-16(15)20-10-11-23(12-13-26-20)21(24)14-18-17-8-4-5-9-19(17)25-22-18/h2-9,20H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCCKMXYHFQCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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